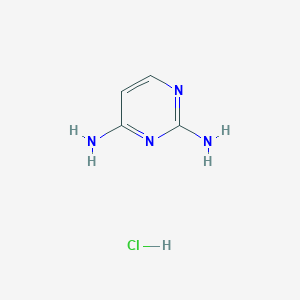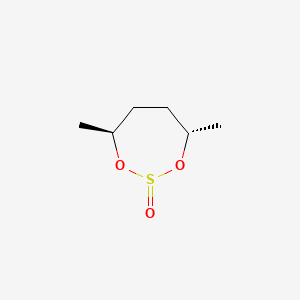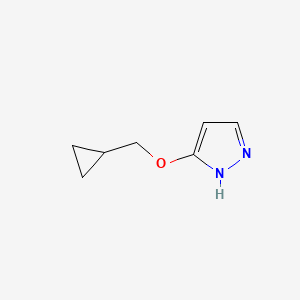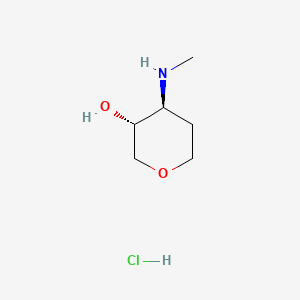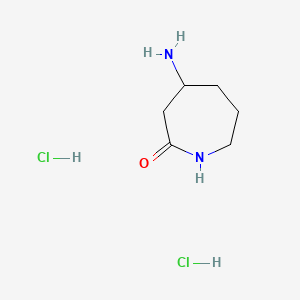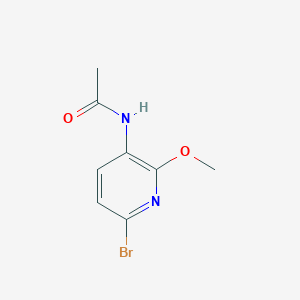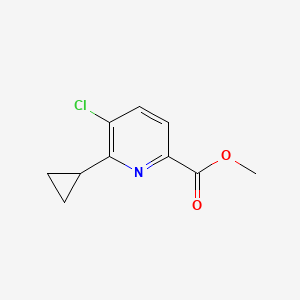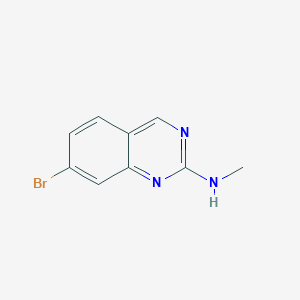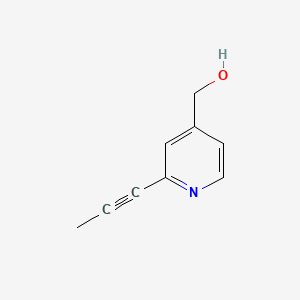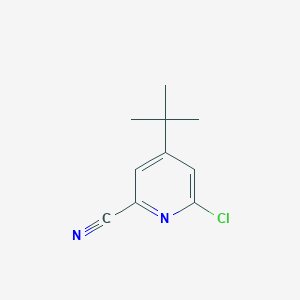![molecular formula C7H5BrN2O3S B13917750 6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)
6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 6-position and a sulfonic acid group at the 3-position. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid typically involves the bromination of imidazo[1,2-A]pyridine followed by sulfonation. One common method includes the reaction of 6-bromoimidazo[1,2-A]pyridine with chlorosulfonic acid in chloroform under controlled conditions . The reaction proceeds with the addition of chlorosulfonic acid to the brominated imidazo-pyridine, resulting in the formation of the sulfonic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonic acid group.
Cyclization Reactions: The imidazo-pyridine core can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The sulfonic acid group enhances its solubility and facilitates its interaction with biological molecules, while the bromine atom can participate in halogen bonding, further stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Imidazo[1,2-A]pyridine: The parent compound without the bromine and sulfonic acid substituents.
6-Bromoimidazo[1,2-A]pyridine: Similar structure but lacks the sulfonic acid group.
Imidazo[1,2-A]pyridine-3-sulfonic Acid: Similar structure but lacks the bromine atom.
Uniqueness: 6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid is unique due to the presence of both the bromine atom and the sulfonic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and enhances the compound’s potential as a pharmacophore in drug discovery .
Propiedades
Fórmula molecular |
C7H5BrN2O3S |
|---|---|
Peso molecular |
277.10 g/mol |
Nombre IUPAC |
6-bromoimidazo[1,2-a]pyridine-3-sulfonic acid |
InChI |
InChI=1S/C7H5BrN2O3S/c8-5-1-2-6-9-3-7(10(6)4-5)14(11,12)13/h1-4H,(H,11,12,13) |
Clave InChI |
KBOKWHCLOASPNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(N2C=C1Br)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
